7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves the reaction of 7,8-dimethylquinoline with 5-methyl-2-furyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst . The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide .
Scientific Research Applications
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethylquinoline: Shares the quinoline core structure but lacks the furan and carbonyl chloride groups.
5-Methyl-2-furyl chloride: Contains the furan ring but lacks the quinoline structure.
Uniqueness
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its combination of the quinoline and furan rings with a carbonyl chloride group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for research applications .
Properties
IUPAC Name |
7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-9-4-6-12-13(17(18)20)8-14(19-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMZIIWAWCYCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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